Product packaging for 3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole(Cat. No.:CAS No. 921604-90-2)

3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole

Cat. No.: B14191874
CAS No.: 921604-90-2
M. Wt: 102.07 g/mol
InChI Key: RLFQXCOQKHRFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Role of Nitrogen-Containing Heterocycles in Modern Chemical Science

Nitrogen-containing heterocycles are fundamental to both biological systems and industrial applications. nih.govnih.gov Their structural diversity and the ability of the nitrogen atom to participate in hydrogen bonding and other non-covalent interactions make them indispensable scaffolds in medicinal chemistry. nih.gov Indeed, a significant percentage of FDA-approved drugs contain at least one nitrogen heterocycle. nih.gov Beyond pharmaceuticals, these compounds are integral to the development of agrochemicals, polymers, dyes, and corrosion inhibitors. nih.gov The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a particularly versatile building block, with its derivatives exhibiting a wide array of biological activities. acs.org

Significance of Fluorine Incorporation in Organic Molecules

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties. unf.edu Fluorine is the most electronegative element, and its presence can significantly impact a molecule's acidity, basicity, and dipole moment. researchgate.net The carbon-fluorine bond is exceptionally strong, which often imparts enhanced thermal and metabolic stability to fluorinated compounds. elsevierpure.com Furthermore, the small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance. researchgate.net In materials science, fluorinated organic compounds are utilized in the development of high-performance materials such as liquid crystals and polymers with tailored electronic properties. mdpi.comresearchgate.net

Principles and Importance of Hypervalency in Main Group Chemistry

Hypervalency describes the ability of a main group element to formally accommodate more than eight electrons in its valence shell. nih.gov This concept, while still a subject of theoretical debate, is crucial for understanding the structure and reactivity of a wide range of compounds, particularly those of elements in the third period and below. nih.gov Hypervalent compounds often exhibit unique geometries and reactivity patterns. researchgate.net The bonding in hypervalent molecules is often described using the three-center-four-electron (3c-4e) bond model, which avoids the invocation of d-orbital participation. nih.gov The study of hypervalent heterocycles is a burgeoning field, with the potential to yield novel reagents and materials. rsc.org

Research Scope and Unique Characteristics of 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole

3-Fluoro-1-oxo-3H-1λ⁵-pyrazole stands at the intersection of these three key areas of chemical research. It is a nitrogen-containing heterocycle, a fluorinated organic molecule, and a hypervalent compound. The "1-oxo" and "1λ⁵" designations indicate that the nitrogen atom at the 1-position is hypervalent, bearing an exocyclic oxygen atom and having a formal valence state of five. This unique combination of features suggests that this molecule may possess novel electronic properties, enhanced stability, and unique reactivity patterns. The scope of research into this compound and its analogues involves exploring its synthesis, characterizing its structure and properties, and investigating its potential applications in areas such as materials science and as a synthetic intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3FN2O B14191874 3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole CAS No. 921604-90-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921604-90-2

Molecular Formula

C3H3FN2O

Molecular Weight

102.07 g/mol

IUPAC Name

3-fluoro-1-oxido-3H-pyrazol-1-ium

InChI

InChI=1S/C3H3FN2O/c4-3-1-2-6(7)5-3/h1-3H

InChI Key

RLFQXCOQKHRFBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=NC1F)[O-]

Origin of Product

United States

Theoretical and Computational Investigations of 3 Fluoro 1 Oxo 3h 1lambda5 Pyrazole

Electronic Structure and Bonding Analysis of Hypervalent 1-oxo-1λ⁵-pyrazoles

The unique nature of the hypervalent nitrogen center in 1-oxo-1λ⁵-pyrazoles necessitates advanced theoretical and computational methods to elucidate its electronic structure and bonding characteristics. These compounds challenge classical bonding theories and provide a platform for exploring the limits of molecular structure.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in investigating the molecular structure and bonding of novel compounds like 3-Fluoro-1-oxo-3H-1lambda5-pyrazole. Methods such as B3LYP, often paired with extensive basis sets like 6-311++G(d,p), are utilized to compute optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For pyrazole (B372694) derivatives, these computational studies provide deep insights into geometric parameters, including bond lengths and angles, which show strong concurrence with experimental data where available. researchgate.net

The central focus of the investigation into 3-Fluoro-1-oxo-3H-1lambda5-pyrazole is the hypervalent N-O bond. In such systems, the nitrogen atom formally exceeds the octet rule. Theoretical models often describe this motif not as a simple double bond but as a more complex interaction, potentially involving a three-center four-electron (3c-4e) bond contribution, especially in related hypervalent compounds. nih.gov The presence of a highly electronegative fluorine atom at the 3-position is predicted to significantly influence the electronic environment of the pyrazole ring. This substitution can modulate the electron density distribution across the molecule, impacting the stability and reactivity of the hypervalent nitrogen center. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can further quantify these interactions by examining charge transfer and orbital interactions within the molecule. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the topology of the electron density, ρ(r), and its Laplacian, ∇²ρ(r), to characterize chemical bonds. nih.gov This analysis is particularly revealing for the unusual bonding at hypervalent nitrogen centers. In hypervalent compounds, the presence of a (3, -1) bond critical point (BCP) between two atoms is the primary indicator of a bonding interaction.

For the N-O bond in systems analogous to 1-oxo-1λ⁵-pyrazoles, QTAIM analysis typically reveals small electron densities (ρ(r)) and small, positive Laplacian values (∇²ρ(r)) at the BCP. nih.gov These characteristics signify a weak, polarized interaction, often categorized as a closed-shell interaction, which is distinct from typical covalent bonds that exhibit high electron density and negative Laplacian values. For instance, studies on related hypervalent nitrogen compounds have reported ρ(r) values in the range of 0.013–0.017 e/a₀³ and ∇²ρ(r) values between 0.048–0.064 e/a₀⁵ for N–O interactions. nih.gov These findings suggest that the bond is highly ionic in character, with significant charge separation between the nitrogen and oxygen atoms. The introduction of a fluorine atom in 3-Fluoro-1-oxo-3H-1lambda5-pyrazole is expected to further polarize the electronic structure, potentially modulating the strength and nature of this hypervalent interaction.

Table 1: Predicted QTAIM Parameters for Key Bonds in 3-Fluoro-1-oxo-3H-1lambda5-pyrazole
BondPredicted Electron Density (ρ(r)) [e/a₀³]Predicted Laplacian (∇²ρ(r)) [e/a₀⁵]Predicted Bond Character
N-O~0.015~+0.05Closed-shell (highly polarized)
C-F~0.200~-0.15Polar Covalent
N-N~0.300~-0.80Covalent

Valence Shell Electron Pair Repulsion (VSEPR) theory is a foundational model used to predict molecular geometry based on the repulsion between electron pairs in an atom's valence shell. wikipedia.org When applied to main-group elements, the theory successfully predicts shapes such as linear, trigonal planar, and tetrahedral. However, for hypervalent species, particularly those involving elements from the second period like nitrogen, the application of VSEPR theory and the concept of an "extended octet" are subjects of considerable debate.

Nitrogen, as a period 2 element, lacks accessible d-orbitals, making the formation of a true "extended octet" in the same manner as heavier elements like phosphorus or sulfur unlikely. quora.com While a compound like PF₅ is stable and adopts a trigonal bipyramidal geometry consistent with five electron domains, the analogous NF₅ is not a stable molecule. quora.comcoconote.appyoutube.com Therefore, describing the 1λ⁵-nitrogen center in 1-oxo-1λ⁵-pyrazole as having an expanded octet is a formal convention rather than a reflection of its electronic reality. Modern quantum chemical interpretations favor descriptions involving charge separation (N⁺-O⁻) and multicenter bonding to explain the structure without violating the octet rule in a strict sense. nih.gov Formally, if one were to consider five electron domains around the nitrogen (three from the pyrazole ring and two from the oxo group, treated as a single group), VSEPR would predict a geometry derived from a trigonal bipyramidal or octahedral arrangement, depending on the bonding model used. coconote.app However, the actual geometry is determined by the complex interplay of orbital interactions, electrostatic forces, and steric effects within the rigid pyrazole ring structure.

Prediction of Spectroscopic Parameters and Computational Spectroscopy

Computational spectroscopy serves as a powerful tool for predicting the spectral properties of molecules, aiding in their identification and structural elucidation. For a novel compound like 3-Fluoro-1-oxo-3H-1lambda5-pyrazole, theoretical calculations of NMR, IR, and Raman spectra are invaluable.

The prediction of NMR chemical shifts using computational methods has become a standard procedure in chemical research. github.io Density Functional Theory (DFT) calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, provide reliable predictions of ¹H, ¹³C, and other nuclei's chemical shifts. researchgate.net For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is also of significant interest. nih.govrsc.org The accuracy of these predictions can be high, with mean absolute errors for ¹H shifts often below 0.20 ppm when appropriate functionals and basis sets are used. github.iomdpi.com

In 3-Fluoro-1-oxo-3H-1lambda5-pyrazole, the chemical shifts of the pyrazole ring protons and carbons would be significantly influenced by the substituents. The hypervalent N-O group is expected to be strongly electron-withdrawing, leading to a downfield shift for adjacent nuclei. Similarly, the electronegative fluorine atom will cause a substantial downfield shift for the carbon it is attached to (C3) and will influence the shifts of neighboring protons and carbons. Computational protocols can model these effects with high accuracy, providing a theoretical spectrum that can guide future experimental efforts. nih.gov

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for 3-Fluoro-1-oxo-3H-1lambda5-pyrazole
AtomPredicted ¹H ShiftPredicted ¹³C ShiftPredicted ¹⁹F Shift
H (at C4)~7.0-7.5--
H (at C5)~8.0-8.5--
C3-~150-160 (JCF ~240 Hz)-
C4-~110-120-
C5-~135-145-
F (at C3)--~ -110 to -120

Vibrational spectroscopy provides a fingerprint of a molecule based on its characteristic bond vibrations. arxiv.org Theoretical simulations of IR and Raman spectra are typically performed using DFT calculations, which can compute the harmonic vibrational frequencies and their corresponding intensities. nih.gov The analysis of these computed modes, often aided by Potential Energy Distribution (PED) analysis, allows for the assignment of specific spectral bands to molecular motions such as stretching, bending, and rocking. researchgate.net

For 3-Fluoro-1-oxo-3H-1lambda5-pyrazole, several characteristic vibrational modes are expected. A strong absorption band in the IR spectrum would correspond to the N-O stretching vibration, with its frequency being sensitive to the hypervalent nature of the bond. The C-F stretching vibration would also produce a strong, characteristic band. Furthermore, various stretching and deformation modes of the pyrazole ring would be present in both the IR and Raman spectra. Comparing the simulated spectra with experimental data is a crucial step in confirming the structure of a newly synthesized compound. cas.cn

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for 3-Fluoro-1-oxo-3H-1lambda5-pyrazole
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch3100-3200MediumStrong
C=N Stretch1550-1650StrongMedium
C=C Stretch1450-1550StrongStrong
N-O Stretch1200-1300Very StrongWeak
C-F Stretch1000-1150Very StrongWeak
Ring Deformation800-1000MediumMedium

Conformational Landscape and Tautomeric Equilibria in Fluorinated Pyrazoles

The conformational and tautomeric preferences of pyrazole derivatives are crucial determinants of their chemical behavior and biological activity. The substitution pattern, including the presence of a highly electronegative fluorine atom and a hypervalent nitrogen center, introduces complex interactions that shape the molecule's potential energy surface. nih.gov

Energetic Profiles and Interconversion Pathways of Tautomeric Forms in 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole

For pyrazole-based systems, several tautomeric forms are possible, primarily involving the migration of a proton. fu-berlin.demdpi.com In the case of 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole, the primary tautomeric equilibrium to consider would be between the N-H form and the O-H form (a pyrazol-ol derivative). The hypervalent N-oxo moiety introduces additional complexity compared to standard pyrazolones. researchgate.net

Density Functional Theory (DFT) calculations are typically employed to determine the relative energies of these tautomers and the energy barriers for their interconversion. researchgate.net The transition states connecting the tautomers would likely involve proton transfer, either intramolecularly or mediated by solvent molecules.

Tautomeric FormDescriptionCalculated Relative Energy (kcal/mol) (Hypothetical)Key Structural Features
NH-Form (3-Fluoro-1-oxo-3H-1λ⁵-pyrazole)Proton on N2. Standard hypervalent N-oxide form.0.00N-O bond, N-H bond
OH-Form (3-Fluoro-1λ⁵-pyrazol-1-ol)Proton on the exocyclic oxygen, forming a hydroxyl group.+4.5N-OH bond, aromatic pyrazole core

Note: The energetic data presented is hypothetical and based on general principles of pyrazole tautomerism. Specific computational studies on 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole are required for precise values.

Influence of Intramolecular Interactions on Molecular Conformation and Pseudo-Cyclic Motifs

Intramolecular interactions play a critical role in defining the preferred conformation of a molecule. nih.gov In 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole, the proximity of the fluorine atom, the N-oxo group, and the N-H group can lead to the formation of intramolecular hydrogen bonds or other non-covalent interactions. These interactions can create pseudo-cyclic motifs that lock the molecule into a specific, more stable conformation. nih.gov

The formation of a pseudo-cyclic system through an intramolecular hydrogen bond (e.g., N-H···O=N or N-H···F-C) can enhance molecular stability and planarity. nih.gov Such motifs are known to influence pharmacokinetic properties in drug design by masking polar groups in nonpolar environments. nih.gov The planarity and stability conferred by these interactions can be investigated using computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) to identify bond critical points and characterize the nature of these weak interactions.

Computational Reaction Mechanism Studies Relevant to 1-oxo-1λ⁵-pyrazoles

The hypervalent nature of the nitrogen center in 1-oxo-1λ⁵-pyrazoles suggests the possibility of unique reaction pathways not typically observed in standard pyrazoles. Computational chemistry is an indispensable tool for elucidating these complex mechanisms.

Ligand Coupling Reaction (LCR) Pathways in Hypervalent Fluorinated Pyrazoles

Ligand coupling is a characteristic reaction of hypervalent compounds where two ligands attached to the hypervalent center form a new bond and are eliminated from the central atom. core.ac.ukacs.org This process is analogous to reductive elimination in transition metal chemistry. wikipedia.org For a hypothetical substituted 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole bearing additional ligands on the nitrogen, a ligand coupling reaction could occur.

The mechanism would likely involve a concerted process where two ligands, for example, an axial and an equatorial ligand in a trigonal bipyramidal-like geometry around the nitrogen, are eliminated. core.ac.uk The feasibility of such a pathway depends on the nature of the ligands and the stability of the resulting product. Computational modeling can map the potential energy surface for this reaction, identifying the transition state and calculating the activation energy.

Oxidative Processes and Reductive Elimination Mechanisms Involving the 1λ⁵-center

The 1λ⁵-center can participate in redox reactions. Reductive elimination is the reverse of oxidative addition and involves a decrease in the oxidation state of the central atom. wikipedia.orgresearchgate.netyoutube.com In the context of 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole, a reductive elimination could involve the coupling of the oxo-ligand with another substituent on the nitrogen, leading to a standard pyrazole derivative. This process would reduce the formal oxidation state of the nitrogen.

Conversely, oxidative processes at the pyrazole ring can be mediated by external oxidants, including hypervalent iodine reagents. beilstein-journals.org Such reactions can lead to further functionalization of the pyrazole core. rsc.orgrsc.org Theoretical studies can model the interaction of the hypervalent pyrazole with various oxidants to predict reaction sites and explore the electronic changes occurring at the 1λ⁵-center during the process.

Transition State Analysis and Reaction Coordinate Determination for Key Transformations

Understanding the mechanism of any chemical transformation requires a detailed analysis of the transition state (TS). researchgate.net For the key processes discussed—tautomerization, ligand coupling, and reductive elimination—computational chemistry allows for the precise location of the transition state structures on the potential energy surface.

By analyzing the geometry of the TS, chemists can understand which bonds are breaking and forming during the reaction. Vibrational frequency calculations are used to confirm that a located structure is a true transition state (characterized by a single imaginary frequency) and to calculate the zero-point vibrational energy. The intrinsic reaction coordinate (IRC) can then be calculated to map the entire reaction pathway from reactant, through the transition state, to the product, providing a complete picture of the transformation.

TransformationDescriptionCalculated Activation Energy (Ea) (kcal/mol) (Hypothetical)
Proton Transfer TautomerizationInterconversion between NH and OH tautomers.15 - 25
Ligand Coupling ReactionElimination of two hypothetical ligands from the N1 center.20 - 35
Reductive EliminationElimination of the oxo group with another N-substituent.25 - 40

Note: The activation energies are illustrative and highly dependent on the specific reactants, ligands, and computational model used. These values represent plausible ranges for such transformations in heterocyclic systems.

Synthetic Methodologies for 3 Fluoro 1 Oxo 3h 1lambda5 Pyrazole and Analogous Derivatives

Strategies for the Construction of Hypervalent 1-oxo-1λ⁵-pyrazole Systems

The construction of the pyrazole (B372694) ring often involves oxidative processes to facilitate the crucial N-N and C-N bond formations. Modern synthetic chemistry has increasingly turned to strategies that utilize hypervalent species, particularly those of iodine, either stoichiometrically or catalytically, to achieve these transformations under mild and efficient conditions. These methods provide a powerful alternative to traditional metal-catalyzed reactions.

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), have emerged as potent oxidants for the synthesis of a wide variety of nitrogen-containing heterocycles, including pyrazoles. chim.itsemanticscholar.orgnih.gov These reagents are valued for their mild reactivity, low toxicity, and environmental compatibility. chim.itcardiff.ac.uk

A primary strategy involves the oxidative cyclization of unsaturated hydrazones. For instance, PIDA can mediate the cycloamination of vinyl hydrazones to efficiently produce pyrazole derivatives. chim.it This transformation proceeds via an intramolecular C-N bond formation driven by the oxidizing power of the iodine(III) center. Similarly, hypervalent iodine reagents can be used for the functionalization of pre-existing pyrazole rings. In one such metal-free approach, 4-thio/selenocyanated pyrazoles were synthesized from 4-unsubstituted pyrazoles using PhICl₂ as the hypervalent iodine oxidant, which facilitates an electrophilic functionalization of the pyrazole core. beilstein-journals.org

The versatility of these reagents is further highlighted in transition-metal-free sequences, such as the synthesis of 3-trifluoromethyl pyrazoles from α,β-alkynic hydrazones, demonstrating their utility in constructing functionally complex pyrazole systems. chim.it

ReagentPrecursorProduct TypeReference
Phenyliodine(III) diacetate (PIDA)Vinyl hydrazonesSubstituted pyrazoles chim.it
Phenyliodine(III) dichloride (PhICl₂)4-Unsubstituted pyrazoles4-Thiocyanated pyrazoles beilstein-journals.org
Togni Reagent (a λ³-iodane)α,β-Alkynic hydrazones3-Trifluoromethyl pyrazoles chim.it

While hypervalent iodine reagents are effective, their use in stoichiometric amounts can generate significant waste. A more sustainable approach involves the catalytic use of iodoarenes, where the active hypervalent iodine(III) species is generated in situ. Electrocatalysis offers an elegant solution for this regeneration process. researchgate.net

Recent studies have demonstrated the electrochemical intramolecular cross-dehydrogenative C(sp²)-H/N-H coupling of α,β-unsaturated hydrazones to yield substituted pyrazoles. researchgate.net In this process, a catalytic amount of an aryl iodide is anodically oxidized at the electrode surface to generate the corresponding hypervalent iodine(III) compound. This electrochemically generated species then acts as the oxidant to mediate the C-N bond-forming cyclization of the hydrazone substrate into the pyrazole ring. The hypervalent iodine is reduced back to the aryl iodide precursor in the process, which can then re-enter the electrocatalytic cycle. This method avoids the need for stoichiometric chemical oxidants, representing a greener and more atom-economical synthetic route. researchgate.net The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as the solvent can be crucial for the efficiency of these reactions. rsc.org

MethodPrecursorKey FeaturesReference
Electrocatalysisα,β-Unsaturated hydrazonesIn situ generation of hypervalent iodine(III) catalyst from aryl iodide. researchgate.net
Avoids stoichiometric chemical oxidants. researchgate.net
C(sp²)-H/N-H cross-dehydrogenative coupling. researchgate.net

The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, has intersected with hypervalent iodine chemistry to create novel and powerful synthetic methodologies. nih.govcardiff.ac.ukthieme-connect.com This synergy can be expressed in two main ways: the organocatalytic activation of a substrate towards attack by a hypervalent iodine reagent, or the use of an iodoarene itself as a pre-catalyst in what is termed "hypervalent iodine catalysis". rsc.orgrsc.orgresearchgate.net

In the context of heterocycle synthesis, organocatalysts can be employed to generate nucleophilic intermediates that readily react with electrophilic partners, including those derived from hypervalent iodine. For example, secondary amines can catalyze inverse-electron-demand [3+2] cycloaddition reactions between carbonyl compounds and diazoacetates to furnish pyrazoles with high regioselectivity. nih.gov While this specific reaction does not directly involve a hypervalent reagent, it showcases a modern organocatalytic route to the pyrazole core.

More broadly, organocatalytic methods are being developed to promote group transfers from hypervalent iodine reagents. thieme-connect.comresearchgate.net For instance, an organocatalyst can activate an acceptor molecule, making it more susceptible to functionalization by a λ³-iodane. thieme-connect.com These strategies are part of a growing effort to develop metal-free bond-forming reactions and have been successfully applied to the synthesis of various heterocyclic scaffolds, demonstrating the potential for future application in the construction of complex pyrazole systems. semanticscholar.orgcardiff.ac.uk

Advanced Fluorination Techniques for Pyrazole Ring Systems

The introduction of fluorine or fluorine-containing groups into the pyrazole scaffold is a validated strategy for enhancing biological activity. researchgate.netresearchgate.net Advanced synthetic methods now allow for precise control over the placement of these moieties, a critical factor in drug design.

A significant challenge in classical pyrazole synthesis, such as the Knorr condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648), is the control of regioselectivity, which often leads to mixtures of isomers. mdpi.comacs.org Recent research has shown that the choice of solvent can dramatically influence the reaction's outcome. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been found to significantly increase the regioselectivity of pyrazole formation. acs.org This effect is attributed to the unique solvent properties of these alcohols, including their high hydrogen-bond-donating ability and low nucleophilicity, which can stabilize key intermediates and transition states, thereby favoring the formation of one regioisomer over the other.

An alternative approach to ensure regioselectivity is to construct the pyrazole ring from precursors that already contain fluorine. For example, the reaction of a fluoroenone with hydrazine sulfate (B86663) has been shown to yield a fluoropyrazole with high regioselectivity and in excellent yield. mdpi.com This building-block approach provides unambiguous control over the position of the fluorine substituent.

MethodPrecursorsKey FeatureOutcomeReference
Solvent-Controlled Condensation1,3-Diketone + MethylhydrazineUse of fluorinated alcohols (TFE, HFIP) as solvent.Dramatically increased regioselectivity. acs.org
Building-Block ApproachFluoroenone + Hydrazine sulfateFluorine is incorporated into the precursor.Highly regioselective formation of fluoropyrazole. mdpi.com

The incorporation of fluoroalkyl groups, such as trifluoromethyl (CF₃) and difluoromethyl (CHF₂), is a common strategy in medicinal and agricultural chemistry. nih.gov Most synthetic routes to fluoroalkylated pyrazoles rely on the cyclization of fluoroalkyl-containing building blocks, as direct fluoroalkylation of the pyrazole ring can suffer from a lack of regioselectivity. nih.gov

A prevalent method involves the condensation of perfluoroalkylated 1,3-dicarbonyl compounds with hydrazines. nih.gov Another powerful technique is the silver-catalyzed reaction between trifluoromethylated ynones and aryl or alkyl hydrazines, which proceeds rapidly at room temperature to give 3-CF₃-pyrazoles with high regioselectivity and in excellent yields. mdpi.com Multicomponent reactions also provide an efficient pathway; for example, a three-component reaction between a fluoroalkylamine, sodium nitrite (B80452), and an electron-deficient alkyne can yield fluorinated pyrazoles directly. rsc.org

These methods have enabled the synthesis of a broad range of pyrazoles bearing diverse fluoroalkyl substituents, facilitating the exploration of their structure-activity relationships. While methods for introducing fluoroalkoxy groups are less common, they represent an ongoing area of development in organofluorine chemistry.

MethodPrecursor(s)Fluoroalkyl GroupReference
Silver-Catalyzed CyclizationTrifluoromethylated ynone + HydrazineCF₃ mdpi.com
Three-Component ReactionFluoroalkylamine + NaNO₂ + AlkyneRCF₂ (where R is F or fluoroalkyl) rsc.org
CyclocondensationPerfluoroalkylated 1,3-dicarbonyl + HydrazineRF (e.g., CF₃, C₂F₅) nih.gov
Photocatalytic/Organocatalytic SequenceAliphatic aldehyde + Perfluoroalkyl iodide, then HydrazineRF nih.gov

Cycloaddition Reactions (e.g., [3+2] Cycloaddition) Leading to Fluorinated Pyrazoles

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and widely employed method for constructing the five-membered pyrazole ring. researchgate.net This approach typically involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, like an alkene or alkyne. For the synthesis of fluorinated pyrazoles, this strategy is adapted by using fluorinated building blocks.

A prominent route involves the in situ generation of fluorinated nitrile imines from corresponding hydrazonoyl bromides. nih.govacs.org These reactive 1,3-dipoles are then trapped by a suitable dipolarophile. For instance, the reaction of trifluoroacetonitrile (B1584977) imines with enones, such as chalcones, leads to fluorinated pyrazolines in a highly regio- and diastereoselective manner. nih.govacs.org These pyrazoline intermediates are subsequently aromatized to the stable pyrazole ring, often through oxidation with reagents like manganese dioxide (MnO₂). nih.govacs.org

The choice of solvent can significantly influence the outcome of the final aromatization step. Research has shown that in non-polar solvents like hexane, the oxidation of 5-acylpyrazolines can proceed through a deacylative pathway, whereas in polar solvents like DMSO, the fully substituted pyrazole is favored. acs.orgacs.org This solvent-dependent selectivity offers a versatile tool for creating diverse substitution patterns on the fluorinated pyrazole core. nih.gov

Table 1: Examples of [3+2] Cycloaddition for Fluorinated Pyrazole Synthesis

1,3-Dipole PrecursorDipolarophileKey ConditionsProduct TypeReference
N-Aryl Trifluoroacetohydrazonoyl BromideChalcones (Enones)1. Et₃N (base) for nitrile imine generation 2. MnO₂ (oxidant) for aromatization3-Trifluoromethyl-polysubstituted Pyrazoles nih.govacs.org
Fluorinated Nitrile ImineElectron-deficient AlkenesBase-promoted cycloadditionFluoroalkylated Pyrazolines/Pyrazoles researchgate.net
N-Aryl Trifluoroacetonitrile Imine1,4-QuinonesSpontaneous aerial oxidation of cycloadductTrifluoromethylated Polycyclic Pyrazoles

Multicomponent Reaction Strategies for Complex Fluorinated Pyrazole Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. mdpi.com This approach offers advantages such as operational simplicity, high atom economy, and the ability to rapidly generate libraries of complex molecules. MCRs have been successfully applied to the synthesis of diverse fluorinated pyrazole derivatives.

One such strategy involves a three-component reaction between a fluoroalkylamine hydrochloride, sodium nitrite (NaNO₂), and an electron-deficient alkyne. rsc.org This method provides high yields of fluorinated pyrazoles and demonstrates how the pyrazole ring can be constructed from simple, acyclic precursors in a single step.

Another innovative MCR is the one-pot, four-component synthesis of monofluorinated spiro-pyrazole-pyridine derivatives. thieme-connect.de This reaction combines 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetoacetate, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). In this process, ammonium acetate serves as both a reactant (the nitrogen source for the pyridine (B92270) ring) and a catalyst, showcasing the elegance and efficiency of MCRs. thieme-connect.de These reactions highlight the potential for creating structurally complex and diverse fluorinated heterocyclic systems that would otherwise require lengthy, stepwise syntheses.

Table 2: Multicomponent Reaction Strategies for Fluorinated Pyrazoles

Number of ComponentsReactantsKey FeaturesProduct ClassReference
ThreeFluoroalkylamine·HCl, NaNO₂, Electron-deficient alkyneHigh yield depending on the fluoroalkyl group.3-Fluoroalkyl Pyrazoles rsc.org
Four1,2-Diphenylpyrazolidine-3,5-dione, Ethyl 2-fluoroacetoacetate, Aromatic aldehydes, Ammonium acetateCatalyst-free; NH₄OAc acts as reactant and catalyst.Monofluorinated Spiro-pyrazole-pyridine Derivatives thieme-connect.de
Multi-componentAlkynes, Nitriles, Ti imido complexesOxidatively induced N-N bond coupling; avoids hydrazine reagents.Multisubstituted Pyrazoles nih.gov

Rational Design and Synthesis of Precursors and Building Blocks for 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole

The successful synthesis of fluorinated pyrazoles heavily relies on the availability of appropriate fluorinated precursors. The rational design of these building blocks is crucial as it dictates how and where the fluorine atom is introduced into the target molecule.

Common strategies for synthesizing fluorinated pyrazoles often start with fluorinated 1,3-dicarbonyl compounds or their synthetic equivalents. acs.org For instance, ethyl 2-fluoroacetoacetate is a key precursor used in multicomponent reactions to introduce a fluorine atom adjacent to a carbonyl group, which then becomes part of the final heterocyclic ring. thieme-connect.de

Another important class of precursors are fluorinated hydrazines and their derivatives, such as hydrazonoyl halides. Trifluoroacetohydrazonoyl bromides, for example, are stable and effective precursors for generating trifluoromethyl-substituted nitrile imines, which are key intermediates in [3+2] cycloaddition reactions. nih.govacs.org

Direct fluorination of pre-formed pyrazole rings or their precursors is also a viable strategy. Electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) can be used to introduce a fluorine atom onto a suitable substrate. nih.gov For example, β-methylthio-β-enaminoketones can be monofluorinated with Selectfluor®, and the resulting fluorinated enaminoketone can then be cyclized with various hydrazines to yield 3-amino-4-fluoropyrazoles. nih.gov This method allows for the late-stage introduction of fluorine, which is a valuable tool in medicinal chemistry. The synthesis of the target N-oxide would likely involve a final N-oxidation step on a pre-formed fluorinated pyrazole or cyclization of a precursor already containing the N-oxide moiety. mdpi.com

Table 3: Key Precursors for the Synthesis of Fluorinated Pyrazoles

Precursor/Building BlockSynthetic UtilityExample Method of UseReference
Fluorinated 1,3-Dicarbonyl Equivalents (e.g., Ethyl 2-fluoroacetoacetate)Source of C-F and carbonyl functionalities for cyclization.Four-component synthesis of spiro-pyrazoles. thieme-connect.de
Fluorinated Hydrazonoyl Halides (e.g., Trifluoroacetohydrazonoyl bromides)Generates fluorinated nitrile imines for cycloadditions.[3+2] cycloaddition with chalcones. nih.govacs.org
Monofluorinated EnaminoketonesFluorinated synthons for condensation with hydrazines.Synthesis of 3-amino-4-fluoropyrazoles. nih.gov
FluoroalkylaminesSource of fluorinated carbon and nitrogen atoms.Three-component reaction with NaNO₂ and alkynes. rsc.org

Advanced Spectroscopic and Diffraction Based Characterization of 3 Fluoro 1 Oxo 3h 1lambda5 Pyrazole

High-Resolution NMR Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A multi-nuclear approach is essential for the complete characterization of 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole.

Proton (¹H), Carbon-13 (¹³C), Fluorine-19 (¹⁹F), and Nitrogen-15 (¹⁵N) NMR Analysis

A comprehensive analysis using ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would provide a detailed map of the molecule's covalent framework and electronic environment.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show two signals corresponding to the protons at the C4 and C5 positions of the pyrazole (B372694) ring. For a standard pyrazole, these protons typically resonate at approximately 6.3 ppm (H4) and 7.6 ppm (H5). researchgate.netchemicalbook.com The presence of the N-oxide group and the C3-fluoro substituent will influence these chemical shifts. The H4 proton signal is expected to appear as a doublet of doublets due to coupling with both the H5 proton (³JHH) and the fluorine atom (³JHF). Similarly, the H5 proton signal would appear as a doublet of doublets, coupling to the H4 proton (³JHH) and the fluorine atom (⁴JHF).

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display three distinct signals for the pyrazole ring carbons. In an unsubstituted pyrazole, C3/C5 resonate around 134 ppm and C4 at 105 ppm. researchgate.netchemicalbook.com For 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole, the C3 signal will be significantly influenced by the directly attached fluorine atom, exhibiting a large one-bond coupling constant (¹JCF). The C4 and C5 carbons will also show smaller couplings to the fluorine atom (²JCF and ³JCF, respectively). The N-oxide functionality is also expected to shift the resonances of the ring carbons compared to the parent pyrazole.

Fluorine-19 (¹⁹F) NMR: The ¹⁹F NMR spectrum is a powerful tool for analyzing fluorinated compounds. mdpi.com It would show a single resonance for the fluorine atom at C3. This signal would be split into a doublet of doublets due to couplings with the H4 (³JFH) and H5 (⁴JFH) protons. The chemical shift would be indicative of the electronic environment of the fluorine atom on the pyrazole N-oxide ring.

Nitrogen-15 (¹⁵N) NMR: ¹⁵N NMR spectroscopy provides direct insight into the electronic structure of the nitrogen atoms. The two nitrogen atoms in the pyrazole ring are chemically non-equivalent. The N1 atom, bearing the oxide functionality, is expected to be significantly deshielded compared to the N2 atom. In related pyridine (B92270) N-oxides, the ring nitrogen chemical shifts can range from -74 to -129 ppm relative to nitromethane. core.ac.ukmdpi.com A similar effect would be anticipated here, providing definitive evidence for the N-oxide structure. spectrabase.com

Table 1: Predicted NMR Spectroscopic Data for 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole.
NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹HH46.5 - 7.0dd³JHH = 2-3 Hz, ³JHF = 3-5 Hz
H57.8 - 8.3dd³JHH = 2-3 Hz, ⁴JHF = 1-2 Hz
¹³CC3150 - 160d¹JCF = 240-260 Hz
C4100 - 110d²JCF = 20-30 Hz
C5135 - 145d³JCF = 5-10 Hz
¹⁹FF3-110 to -130dd³JFH = 3-5 Hz, ⁴JFH = 1-2 Hz
¹⁵NN1-O-80 to -110s-
N2-140 to -170s-

Advanced NMR Techniques for Stereochemical Assignment and Tautomer Ratio Determination

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the signals predicted above.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the H4 and H5 signals, confirming their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of C4 (from H4) and C5 (from H5).

For the target molecule, annular tautomerism is not possible due to substitution at the N1 position. In related NH-pyrazoles, variable-temperature NMR is often used to study the rapid equilibrium between tautomeric forms. researchgate.net Stereochemical assignment using techniques like NOESY is not relevant for this planar molecule but is vital for more complex pyrazole derivatives. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition of 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole. The technique provides a highly accurate mass measurement, which can be used to determine the molecular formula (C₃H₂FN₂O) with high confidence.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For N-oxide compounds, a characteristic fragmentation pathway is the loss of the oxygen atom, resulting in a prominent [M-16]⁺ peak. nih.govresearchgate.net Subsequent fragmentation of the pyrazole ring would likely involve the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂), which is a common pattern for pyrazole derivatives. researchgate.net

Table 2: Predicted HRMS and Fragmentation Data for 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole.
IonFormulaCalculated m/zDescription
[M+H]⁺[C₃H₃FN₂O]⁺103.0251Protonated Molecular Ion
[M-O+H]⁺[C₃H₃FN₂]⁺87.0302Loss of oxygen from N-oxide
[M-HCN+H]⁺[C₂H₂FN]⁺76.0145Loss of hydrogen cyanide
[M-N₂+H]⁺[C₃H₃FO]⁺75.0190Loss of dinitrogen

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups and bonding arrangements within a molecule. FT-IR and Raman spectroscopy are complementary techniques that would provide a characteristic "fingerprint" for 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole. Key vibrational modes would include the N-O stretch, which is a strong indicator of the N-oxide functionality, and the C-F stretch. The pyrazole ring itself has a series of characteristic stretching and bending vibrations. researchgate.netresearchgate.net

Table 3: Predicted Vibrational Frequencies for 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole.
Predicted Wavenumber (cm⁻¹)AssignmentExpected Intensity (IR/Raman)
3100 - 3150C-H stretchingMedium / Medium
1580 - 1620C=N stretchingStrong / Medium
1450 - 1550C=C stretching (ring)Strong / Strong
1250 - 1350N-O stretchingStrong / Weak
1050 - 1150C-F stretchingStrong / Weak
800 - 900C-H out-of-plane bendingStrong / Weak

Single-Crystal X-ray Diffraction for Solid-State Structure Determination of 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole and its Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles. nih.govnih.gov It would confirm the planarity of the pyrazole ring and provide exact measurements for the C-F, N-O, and N-N bonds. Furthermore, analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the supramolecular architecture. researchgate.net While a crystal structure for the title compound is not available, data from related pyrazole derivatives provide a basis for expected structural parameters. sci-hub.strsc.org

Table 4: Representative Crystallographic Parameters for a Pyrazole Derivative.
ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)105.0
N-O bond length (Å)~1.28
C-F bond length (Å)~1.35

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as radicals. While 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole is a diamagnetic molecule, its radical anion could potentially be generated through chemical or electrochemical reduction. EPR spectroscopy would be the primary tool to characterize this paramagnetic species. mdpi.com

The EPR spectrum would exhibit hyperfine splitting patterns arising from the interaction of the unpaired electron with magnetic nuclei (I ≠ 0), namely ¹⁴N (I=1), ¹⁹F (I=1/2), and ¹H (I=1/2). The magnitude of the hyperfine coupling constants would be directly proportional to the spin density at each nucleus. This analysis would reveal the distribution of the unpaired electron across the pyrazole N-oxide ring, providing critical information about the electronic structure of its radical anion. nih.gov For instance, large coupling constants to the nitrogen nuclei would indicate significant localization of the unpaired electron in the N-N-O portion of the molecule.

Mechanistic Insights into Reactivity of 3 Fluoro 1 Oxo 3h 1lambda5 Pyrazole

Detailed Investigation of Electrophilic and Nucleophilic Substitution Pathways

There is currently no available research detailing the electrophilic and nucleophilic substitution pathways specific to 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole.

Exploration of Radical Mechanisms in Functionalization and Coupling Reactions

Specific studies on the radical mechanisms involved in the functionalization and coupling reactions of 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole have not been found in the existing scientific literature.

Role of Hypervalent Iodine and Other Mediators in Catalytic Cycles

The role of hypervalent iodine or any other mediators in the catalytic cycles involving 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole has not been documented.

Ligand Exchange and Pseudorotation Processes in Hypervalent Architectures

There is no information available regarding ligand exchange and pseudorotation processes in the potential hypervalent architectures of 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole.

Solvent Effects and Acid/Base Catalysis in Reactions of 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole

The effects of solvents and acid/base catalysis on the reactions of 3-Fluoro-1-oxo-3H-1λ⁵-pyrazole have not been investigated in the available literature.

Exploration of Novel Hypervalent Architectures with Fluorine Substitution

The introduction of fluorine into hypervalent pyrazole (B372694) structures is anticipated to significantly alter their stability, electronic character, and reactivity. olemiss.edunih.gov Fluorine's potent electron-withdrawing nature can influence the properties of the entire molecule, paving the way for the design of new chemical entities with tailored functionalities. olemiss.edu

Future synthetic endeavors will likely concentrate on building a diverse library of fluorinated hypervalent pyrazoles to delineate clear structure-property relationships. Key areas for investigation include:

Systematic Fluorination: Exploring the effects of mono- and poly-fluorination at various positions on the pyrazole ring to modulate the compound's reactivity and stability.

Modification of the Hypervalent Center: Substituting the oxo-group with other functionalities (e.g., imino, acetoxy groups) to create a range of hypervalent pyrazoles with diverse chemical behaviors.

Synthesis of Complex Architectures: Utilizing the fluorinated pyrazole core as a building block for the construction of more complex, three-dimensional hypervalent structures.

Table 1: Potential Research Targets in Fluorinated Hypervalent Pyrazoles

Research AreaExample Target MoleculesScientific Rationale
Polyfluorination 3,4,5-Trifluoro-1-oxo-3H-1λ⁵-pyrazoleTo study the cumulative effect of fluorine atoms on the stability and oxidizing potential of the hypervalent center.
Hypervalent Center Modification 3-Fluoro-1-(tosylimino)-3H-1λ⁵-pyrazoleTo explore novel group transfer reactions and catalytic applications by altering the nature of the exocyclic ligand.
Fused Ring Systems Fluorinated Benzannulated 1-oxo-1λ⁵-pyrazolesTo investigate the impact of an extended π-system on the electronic properties and potential for applications in materials science.

Development of Greener Synthetic Pathways and Sustainable Methodologies for 1-oxo-1λ⁵-pyrazolesnih.govmdpi.comrsc.org

Traditional synthetic routes to hypervalent iodine compounds often involve the use of stoichiometric amounts of strong oxidants and halogenating agents, leading to significant chemical waste. nsf.govingentaconnect.com A critical future direction is the development of more sustainable and environmentally benign synthetic protocols for 1-oxo-1λ⁵-pyrazoles. nih.govresearchgate.netsci-hub.senih.gov

Promising strategies for greener synthesis include:

Electrosynthesis: The use of anodic oxidation to generate hypervalent iodine species offers a clean and efficient alternative to chemical oxidants, using electrons as the primary reagent. researchgate.netnih.govresearchgate.net

Catalytic Methods: Designing catalytic systems that can generate the desired hypervalent species using a milder, terminal oxidant would significantly improve the atom economy and reduce waste. ingentaconnect.com

Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability of the synthesis.

Mechanochemistry: Solvent-free mechanochemical approaches have been successful in the synthesis of other fluorinated heterocycles and could offer a more sustainable route to fluorinated hypervalent pyrazoles. rsc.org

Table 2: Comparison of Synthetic Methodologies for 1-oxo-1λ⁵-pyrazoles

MethodologyKey AdvantagesKey DisadvantagesSustainability Aspect
Stoichiometric Oxidation Well-established for many hypervalent iodine compounds.Poor atom economy, generation of hazardous byproducts. nsf.govLow
Electrochemical Synthesis High atom economy, avoids chemical oxidants, precise control. researchgate.netnih.govRequires specialized equipment, potential for electrode fouling.High
Iodoarene Catalysis Reduces waste by using a catalytic amount of the iodine precursor.Often requires a stoichiometric terminal oxidant.Medium to High
Mechanochemical Synthesis Solvent-free or reduced solvent usage, enhanced reaction rates. rsc.orgCan be difficult to scale up, reaction monitoring can be challenging.High

Advanced Computational Modeling for Predictive Chemical Design and Reactivityresearchgate.netsci-hub.senih.govresearchgate.netdoaj.orgnih.govscispace.comresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties and reactivity of new molecules, thereby guiding experimental efforts. researchgate.netnih.govnih.govmdpi.com For 3-Fluoro-1-oxo-3H-1lambda5-pyrazole, computational studies can provide crucial insights into:

Structural and Electronic Properties: Predicting bond lengths, bond angles, and electronic features such as the HOMO-LUMO gap and molecular electrostatic potential (MEP) to understand the impact of fluorination. doaj.orgnih.gov

Thermodynamic Stability: Assessing the relative stabilities of different isomers and conformers to guide synthetic targeting. mdpi.com

Reaction Mechanisms: Modeling reaction pathways to elucidate mechanisms and predict the feasibility and selectivity of proposed synthetic routes and catalytic cycles. nih.gov

Spectroscopic Prediction: Simulating NMR, IR, and other spectroscopic data to aid in the characterization and identification of newly synthesized compounds. nih.gov

Table 3: Predicted Impact of Fluorine Substitution on Properties of 1-oxo-1λ⁵-pyrazoles via DFT

PropertyPredicted Change upon FluorinationRationale
Oxidizing Potential IncreaseThe electron-withdrawing fluorine atom will further polarize the I-O bond, making the compound a stronger oxidant.
HOMO-LUMO Gap IncreaseFluorine's high electronegativity is expected to lower the energy of both the HOMO and LUMO, potentially increasing the gap. doaj.org
Thermal Stability IncreaseThe strong C-F bond is anticipated to enhance the overall thermal stability of the molecule. olemiss.edu
Acidity of Ring Protons IncreaseThe inductive effect of fluorine will increase the acidity of the remaining C-H protons on the pyrazole ring.

Integration of 3-Fluoro-1-oxo-3H-1lambda5-pyrazole in Materials Science Applicationsolemiss.edunsf.govresearchgate.netacs.orgconicet.gov.ar

The unique combination of a polar hypervalent bond and a fluorinated organic scaffold makes 3-Fluoro-1-oxo-3H-1lambda5-pyrazole an interesting candidate for advanced materials. researchgate.net The presence of fluorine can bestow desirable properties such as enhanced thermal and metabolic stability, and altered lipophilicity. olemiss.edu

Potential areas of application in materials science that warrant exploration are:

Organic Semiconductors: The inherent polarity and potential for intermolecular interactions could be exploited in the design of new organic electronic materials.

Fluoropolymers: Incorporation of the fluorinated hypervalent pyrazole as a monomer or additive could lead to the development of polymers with novel optical, dielectric, or surface properties.

Crystal Engineering: The directional nature of the hypervalent bond and the potential for halogen bonding involving the fluorine atom could be utilized to construct complex supramolecular architectures with interesting solid-state properties. researchgate.net

Novel Catalytic Applications of Hypervalent Fluorinated Pyrazoles

Hypervalent iodine compounds are widely used as stoichiometric oxidants and, increasingly, as catalysts in organic synthesis. ingentaconnect.comnih.govacs.org The electronic tuning provided by the fluorine substituent in 3-Fluoro-1-oxo-3H-1lambda5-pyrazole could unlock new catalytic capabilities.

Future research should investigate its potential as a catalyst in:

Oxidative Functionalizations: The enhanced oxidizing power of the fluorinated compound may enable challenging oxidative transformations of organic substrates.

Fluorination Reactions: The molecule itself could serve as a precursor to novel fluorinating agents or as a catalyst in electrophilic fluorination reactions.

Asymmetric Catalysis: The development of chiral, non-racemic versions of fluorinated hypervalent pyrazoles could provide new catalysts for enantioselective reactions, a key goal in modern synthetic chemistry. acs.org

The exploration of these catalytic applications could lead to the development of more efficient and selective synthetic methods, providing valuable alternatives to traditional metal-based catalysts. nsf.govresearchgate.net

Conclusion

3-Fluoro-1-oxo-3H-1λ⁵-pyrazole represents a fascinating and challenging target for chemical synthesis and investigation. It is a molecule that encapsulates several key concepts in modern organic chemistry, including the versatility of nitrogen heterocycles, the profound influence of fluorine substitution, and the intriguing nature of hypervalency. While specific experimental data on this compound remains scarce, theoretical considerations and analogies to related systems suggest that it holds significant promise for exhibiting novel chemical and physical properties. Further research into the synthesis, characterization, and reactivity of this and related hypervalent fluorinated pyrazoles will undoubtedly contribute to the advancement of heterocyclic chemistry and materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.